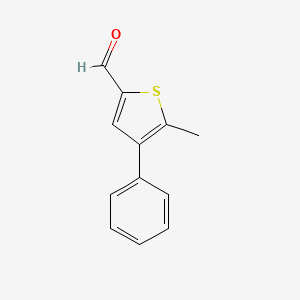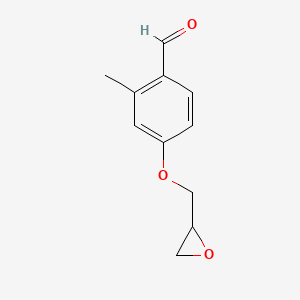
Benzyl 3-(1,3,4-oxadiazol-2-yl)phenylcarbamate
Übersicht
Beschreibung
Benzyl 3-(1,3,4-oxadiazol-2-yl)phenylcarbamate is a compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of hydrazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Another approach involves the use of acylhydrazones, which can be cyclized using oxidizing agents like iodine (I2) or potassium carbonate (K2CO3) under appropriate conditions .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs scalable and efficient methods such as one-pot syntheses. For example, the combination of an organo acridinium photocatalyst and a cobaloxime catalyst enables an oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to provide 1,3,4-oxadiazoles in good yields . This method is advantageous due to its high efficiency and minimal byproduct formation.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones to form 1,3,4-oxadiazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions with halides to form substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Iodine (I2), potassium carbonate (K2CO3), and oxygen (O2) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Copper (II) oxide nanoparticles can catalyze nucleophilic substitution reactions with aryl or alkenyl halides.
Major Products
The major products formed from these reactions include various substituted 1,3,4-oxadiazoles, which can exhibit diverse biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
1,3,4-Oxadiazole derivatives are widely used as building blocks in organic synthesis due to their stability and reactivity. They serve as intermediates in the synthesis of more complex molecules.
Biology and Medicine
These compounds have shown promising antimicrobial, antifungal, and antiviral activities. For instance, some 1,3,4-oxadiazole derivatives have demonstrated stronger activity against Pseudomonas aeruginosa and Staphylococcus aureus compared to standard antibiotics .
Industry
In the agrochemical industry, 1,3,4-oxadiazole derivatives are used as fungicides and herbicides. They are also employed in the development of new materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary depending on the specific structure of the oxadiazole derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,3-Triazole: A five-membered ring containing three nitrogen atoms.
1,2,4-Triazole: Similar to 1,2,3-triazole but with different nitrogen atom positions.
Uniqueness
Benzyl 3-(1,3,4-oxadiazol-2-yl)phenylcarbamate is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties. Its 1,3,4-oxadiazole ring system is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for drug design and material science applications .
Eigenschaften
Molekularformel |
C16H13N3O3 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
benzyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H13N3O3/c20-16(21-10-12-5-2-1-3-6-12)18-14-8-4-7-13(9-14)15-19-17-11-22-15/h1-9,11H,10H2,(H,18,20) |
InChI-Schlüssel |
FRHGMCJZHVLODK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C3=NN=CO3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)sulfonylamino]-2-cyclohexylacetic acid](/img/structure/B8409412.png)



amino}heptanoate](/img/structure/B8409437.png)





![4-[4-(pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B8409474.png)
![7-[4-(4-Chlorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8409482.png)

